molecular formula C14H12FNO2 B3270065 N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide CAS No. 521272-14-0

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B3270065
CAS No.: 521272-14-0
M. Wt: 245.25 g/mol
InChI Key: HDPUBNMJMVDMBW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-hydroxy-4-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 2-position, a methyl group at the 4-position of the benzamide core, and a 4-fluorophenyl substituent on the amide nitrogen. This compound’s structure enables diverse interactions, such as hydrogen bonding (via the hydroxy group) and hydrophobic effects (via the methyl and fluorophenyl groups).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUBNMJMVDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40414965
Record name Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521272-14-0
Record name Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 4-fluoroaniline with 2-hydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of automated continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorophenyl and hydroxy groups critically influence solubility, stability, and bioactivity. Key comparisons include:

Compound Name Substituents (Benzamide Core) Amide Substituent Key Properties/Activities Reference
N-(4-Fluorophenyl)-2-hydroxy-4-methylbenzamide 2-OH, 4-CH₃ 4-Fluorophenyl Pending experimental data
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ 4-Chlorophenyl Fluorescence at pH 5, λₑₓ 340 nm
2-Hydroxy-N-(4-methylphenyl)benzamide 2-OH 4-Methylphenyl Crystal structure with N–H···π interactions
N-{2-[(E)-(5-Fluoro-2-hydroxybenzylidene)amino]propyl}-2-hydroxy-4-methylbenzamide 2-OH, 4-CH₃ + Schiff base Propyl-linked fluorobenzylidene Antibacterial activity

Key Observations :

  • Hydroxy vs. Methoxy : Replacing the 2-OH group with 2-OCH₃ (as in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents but enhancing fluorescence due to electron-donating effects .
  • Extended Functionalization : Schiff base derivatives (e.g., ) show enhanced antibacterial activity, suggesting that introducing conjugated systems can amplify bioactivity .
Structural and Crystallographic Insights
  • Hydrogen Bonding : In 2-hydroxy-N-(4-methylphenyl)benzamide (), the hydroxy group forms intramolecular hydrogen bonds, stabilizing the planar structure. Similar interactions are expected in the title compound .
  • Crystal Packing : Fluorophenyl-substituted benzamides (e.g., ) often exhibit π-π stacking between aromatic rings, influencing melting points and crystallinity .

Biological Activity

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a hydroxyl group and a methyl group, which influence its chemical reactivity and biological activity. The presence of a fluorine atom on the phenyl ring is notable, as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic effects.

Target Interactions

This compound is suggested to interact with enzymes, particularly as a succinate dehydrogenase inhibitor (SDHI) . This interaction may disrupt the tricarboxylic acid (TCA) cycle, a critical metabolic pathway for energy production in cells.

Mode of Action

The compound likely acts through non-covalent bonding with its target enzymes, which can lead to significant alterations in cellular metabolism and function. Such interactions may influence various biochemical pathways, including those related to cellular signaling and gene expression.

Antimicrobial Effects

Research indicates that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown significant activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like kanamycin .

Cytotoxicity

The compound's potential cytotoxic effects have been evaluated in various studies. It has demonstrated selective cytotoxicity against cancer cell lines, suggesting its possible application in cancer therapies. Further investigations are needed to quantify its efficacy and safety profile .

Case Studies

  • Antibacterial Activity Evaluation : A study evaluating the antibacterial properties of fluorinated derivatives found that certain compounds showed significant inhibition against clinical strains of bacteria. The most potent derivatives exhibited activities comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human colorectal cancer cell lines revealed that this compound derivatives could induce apoptosis, highlighting their potential as anticancer agents. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for its development as a therapeutic agent. The compound's interactions with metabolic enzymes indicate that it may undergo significant biotransformation, impacting its bioavailability and efficacy.

Applications in Research

This compound is being explored for various applications:

  • Biochemical Probes : It serves as a tool for studying enzyme interactions and protein-ligand binding.
  • Therapeutic Potential : Investigated for anti-inflammatory and analgesic effects, making it relevant for treating conditions like arthritis or chronic pain.
  • Synthetic Chemistry : Utilized as a building block for synthesizing more complex organic molecules with potential biological activities .

Q & A

Basic: What are the key considerations for synthesizing N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide with high purity?

Methodological Answer:
The synthesis typically involves coupling 2-hydroxy-4-methylbenzoic acid with 4-fluoroaniline using carbodiimide-based reagents (e.g., DCC) and activators like HOBt to minimize racemization . Critical parameters include:

  • Reagent Ratios: A 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion.
  • Solvent Choice: Anhydrous DMF or THF is preferred to avoid side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity.
  • Validation: Confirm purity via TLC, melting point analysis, and 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

Basic: How can spectroscopic techniques characterize the structural features of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups:
    • O–H stretch (phenolic hydroxyl) at 3200–3400 cm1^{-1}.
    • Amide C=O stretch at ~1650 cm1^{-1}.
    • C–F stretch (aromatic) at 1100–1250 cm1^{-1} .
  • 1H^1H-NMR: Assign protons using DMSO-d6_6:
    • Hydroxyl proton at δ 10.2–10.8 ppm (broad, exchangeable).
    • Methyl group at δ 2.3–2.5 ppm (singlet) .
  • X-ray Crystallography: Resolve crystal packing using SHELXL for refinement. Hydrogen-bonding networks (e.g., O–H···O=C) stabilize the structure .

Basic: What experimental conditions optimize fluorescence intensity for this compound?

Methodological Answer:
Based on analogous benzamides (e.g., ):

  • Solvent: Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield.
  • pH: Optimal fluorescence at pH 5–6 (prevents deprotonation of hydroxyl group).
  • Temperature: Maintain at 25°C; higher temperatures cause quenching.
  • Concentration: Linear range of 0.1–10 µM (LOD: 0.27 mg/L, LOQ: 0.90 mg/L) .
    Data Table:
ParameterOptimal ValueFluorescence Intensity (a.u.)
pH 5.025°C450 ± 15
pH 7.025°C320 ± 10
pH 5.040°C290 ± 12

Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?

Methodological Answer:

  • Comparative SAR Studies: Replace 4-fluorophenyl with 4-chlorophenyl () or 4-hydroxyphenyl () to assess changes in binding affinity.
  • Biological Assays:
    • Enzyme Inhibition: Test against COX-2 or kinases using fluorescence polarization.
    • Cytotoxicity: MTT assays in cancer cell lines (e.g., IC50_{50} values).
  • Computational Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., hydrophobic pockets favoring fluorophenyl groups) .

Advanced: How can researchers resolve contradictions in fluorescence data across similar benzamides?

Methodological Answer:
Discrepancies may arise from substituent effects (e.g., hydroxyl vs. methoxy groups) or solvent interactions. Strategies include:

  • Controlled Replicates: Perform triplicate measurements with standardized instrument settings (e.g., λex_{ex}=340 nm, λem_{em}=380 nm) .
  • Quantum Yield Calculation: Compare with reference standards (e.g., quinine sulfate) to normalize data.
  • Statistical Validation: Report RSD% (<2% indicates precision) and ANOVA to assess inter-study variability .

Advanced: What computational methods support the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å).
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using MOE or Schrödinger .

Advanced: How can crystallographic data resolve ambiguities in hydrogen-bonding networks?

Methodological Answer:

  • SHELXL Refinement: Apply restraints for disordered atoms and refine anisotropic displacement parameters.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O=C contributes >30% to crystal packing) .
  • Comparative Studies: Overlay structures of analogs (e.g., ’s N-(4-methylphenyl) derivative) to identify conserved motifs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
Reactant of Route 2
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N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

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